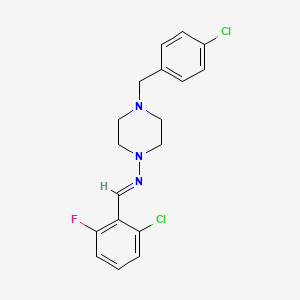

4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis AnalysisThe synthesis of benzylpiperazine derivatives generally involves multi-step chemical reactions. For instance, metabolites of related piperazine compounds have been synthesized to confirm proposed structures, utilizing various organic synthesis techniques such as condensation reactions, reductive amination, and N-alkylation (Ohtaka, Hori, Iemura, & Yumioka, 1989). These methods could be adapted for the synthesis of "4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine."

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been explored through techniques such as X-ray diffraction. These studies reveal that such compounds can exhibit various molecular conformations and intermolecular interactions, influencing their chemical behavior and reactivity (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019). Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo a range of chemical reactions, impacting their chemical properties and biological activities. For example, modifications in the piperazine ring or the benzyl groups can significantly alter the compound's properties and its interactions with biological systems. These reactions include but are not limited to, N-dealkylation, O-demethylation, and hydroxylation, which can affect the pharmacological profile of the compounds (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. The crystal and molecular structure studies provide insights into the compound's conformation, intermolecular interactions, and packing in the solid state, affecting its physical properties and stability (Zhang, Zhai, Wan, Gong, & Jiang, 2011).

科学的研究の応用

Antifungal Properties

A study highlights the synthesis of 1H-1,2,4-triazole alcohols, including a derivative with a similar structure to 4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine, demonstrating potent antifungal properties. This derivative was notably effective against various Candida species, surpassing the efficacy of fluconazole, and showed minimal toxicity in human cells, suggesting its potential as a lead compound in antifungal agent development (Mahmoudi et al., 2019).

Antibacterial Activity

Research indicates that bis-Schiff bases containing a piperazine ring, akin to this compound, exhibit notable antibacterial activity. Specifically, derivatives with chlorobenzylidene showed efficacy against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, highlighting their potential in antibacterial applications (Xu et al., 2018).

Cancer Cell Cytotoxicity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, structurally related to this compound, have been synthesized and demonstrated significant cytotoxicity against various cancer cell lines. This research suggests the potential of these compounds in cancer therapy (Yarim et al., 2012).

Synthesis of Radiopharmaceuticals

Studies show the synthesis of potent nonpeptide CCR1 antagonists, including derivatives structurally similar to this compound. These compounds are synthesized for potential use in radiopharmaceuticals, highlighting their applicability in medical imaging and diagnostics (Mäding et al., 2006).

Crystal Structure Analysis

Research involving compounds with similar structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insight into the crystal structure of these molecules. Understanding their molecular conformation aids in the development of pharmaceuticals and other applications where molecular structure plays a crucial role (Faizi et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2FN3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNUBKCHTNUBND-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)